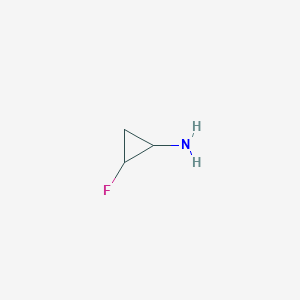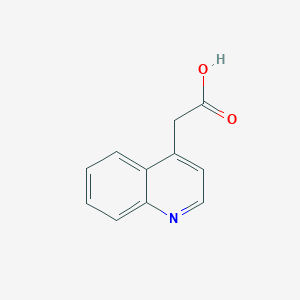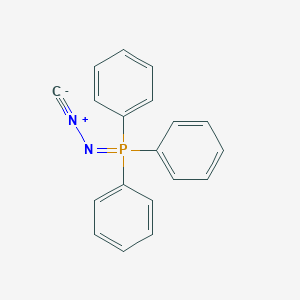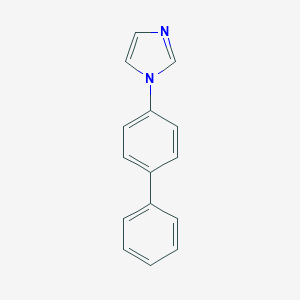
1-(4-Phenylphenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylphenyl)imidazole (PPIm) is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C15H12N2. PPIm has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylphenyl)imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 1-(4-Phenylphenyl)imidazole reduces the production of prostaglandins, which results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the production of nitric oxide, which is involved in inflammation and pain. 1-(4-Phenylphenyl)imidazole also reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Phenylphenyl)imidazole has several advantages for lab experiments, such as its easy synthesis and low toxicity. However, 1-(4-Phenylphenyl)imidazole has limitations such as its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
For the study of 1-(4-Phenylphenyl)imidazole include the development of analogs and the exploration of its potential in the treatment of other diseases.
Métodos De Síntesis
1-(4-Phenylphenyl)imidazole can be synthesized by various methods such as the reaction of 4-bromoacetophenone with phenylboronic acid, followed by the reaction with imidazole. Another method involves the reaction of 4-phenylphenol with imidazole in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(4-Phenylphenyl)imidazole has been used in scientific research for various applications. One of the significant applications is in the field of cancer research. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. 1-(4-Phenylphenyl)imidazole has also been studied for its anti-inflammatory and analgesic effects.
Propiedades
Número CAS |
108085-60-5 |
|---|---|
Nombre del producto |
1-(4-Phenylphenyl)imidazole |
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H |
Clave InChI |
FFRBVGATVOCVAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Sinónimos |
1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



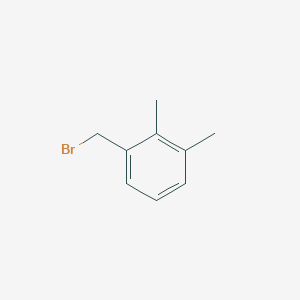
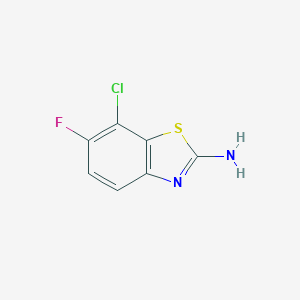
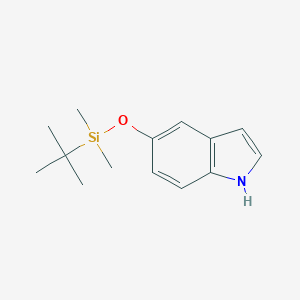
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
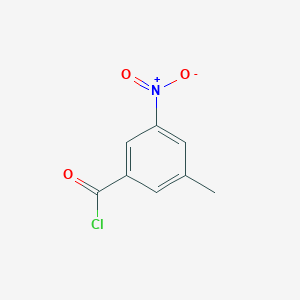
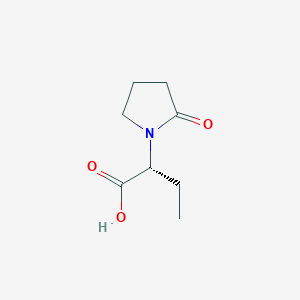
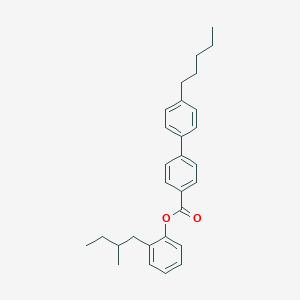
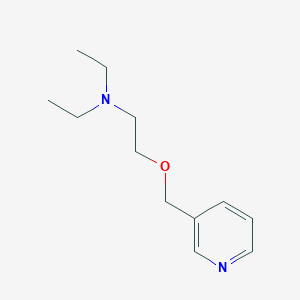
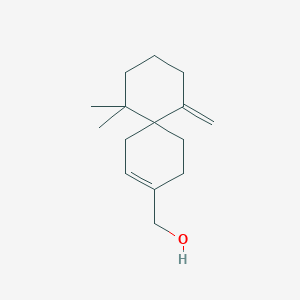
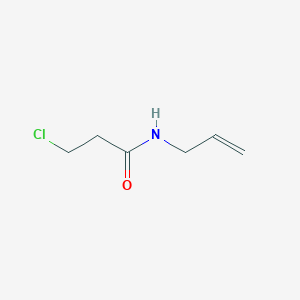
![Cucurbit[7]uril](/img/structure/B34203.png)
